

N-Propylethylenediamine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Propylethylenediamine*

Cat. No.: *B094181*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **N-Propylethylenediamine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylethylenediamine (CAS No. 111-39-7), a versatile diamine with applications in chemical synthesis and materials science, exhibits a solubility profile that is critical for its effective use in various research and development settings. This technical guide provides a comprehensive overview of the solubility of **N-Propylethylenediamine** in a range of common organic solvents. The document delves into the core principles governing its solubility, offers a predicted solubility profile based on its molecular structure and the principle of "like dissolves like," and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes essential safety and handling information, discusses key applications, and provides visual workflows to aid in experimental design.

Introduction to N-Propylethylenediamine

N-Propylethylenediamine, also known as N-(n-propyl)-1,2-ethanediamine, is a linear aliphatic diamine with the chemical formula $\text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2$.^[1] It is a colorless liquid with a characteristic amine odor.^[2] The presence of both a primary and a secondary amine group

imparts a basic character and allows for the formation of hydrogen bonds, which significantly influences its physical and chemical properties, including its solubility.[\[2\]](#)

Table 1: Physicochemical Properties of **N-Propylethylenediamine**

Property	Value	Reference(s)
CAS Number	111-39-7	[1]
Molecular Formula	C ₅ H ₁₄ N ₂	[1]
Molecular Weight	102.18 g/mol	[1]
Appearance	Liquid	
Boiling Point	147-150 °C	[3]
Density	0.829 g/mL at 25 °C	
Flash Point	45 °C (113 °F)	
Refractive Index	n _{20/D} 1.441	

Understanding the solubility of **N-Propylethylenediamine** is paramount for its application in various fields. In pharmaceutical synthesis, it may serve as a building block for more complex molecules, and its solubility in reaction solvents is a key parameter for process optimization. In materials science, it can be used as a curing agent for epoxy resins or as a ligand in coordination chemistry, where its solubility dictates the choice of solvent for formulation and application.

Core Principles of Amine Solubility in Organic Solvents

The solubility of an amine like **N-Propylethylenediamine** in organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The overarching principle is "like dissolves like," which suggests that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[\[4\]](#)[\[5\]](#)

Several factors influence the solubility of **N-Propylethylenediamine**:

- Hydrogen Bonding: The presence of two amine groups allows **N-Propylethylenediamine** to act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols.
- Polarity: The molecule possesses a degree of polarity due to the electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents.
- Hydrophobic Character: The propyl group and the ethylene backbone contribute to the nonpolar character of the molecule. This allows for van der Waals interactions with nonpolar solvents.

Generally, low molecular weight amines exhibit good solubility in a wide range of organic solvents.^[2] As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to decreased solubility in highly polar solvents.

Predicted Solubility Profile of N-Propylethylenediamine

While extensive quantitative solubility data for **N-Propylethylenediamine** is not readily available in published literature, a reliable qualitative and semi-quantitative prediction can be made based on its structure and the principles of solubility.

Table 2: Predicted Solubility of **N-Propylethylenediamine** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Miscible	The ability of N-Propylethylenediamine to form strong hydrogen bonds with the hydroxyl groups of alcohols, coupled with its relatively small size, suggests high solubility.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF)	Soluble to Miscible	The polar nature of these solvents allows for favorable dipole-dipole interactions with the amine groups of N-Propylethylenediamine.
Nonpolar Aromatic	Toluene, Benzene	Soluble	The nonpolar components of N-Propylethylenediamine can interact favorably with the aromatic ring of these solvents through van der Waals forces.
Halogenated	Dichloromethane, Chloroform	Soluble	These solvents have a moderate polarity and can engage in dipole-dipole interactions.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	Ethers can act as hydrogen bond acceptors, interacting with the amine

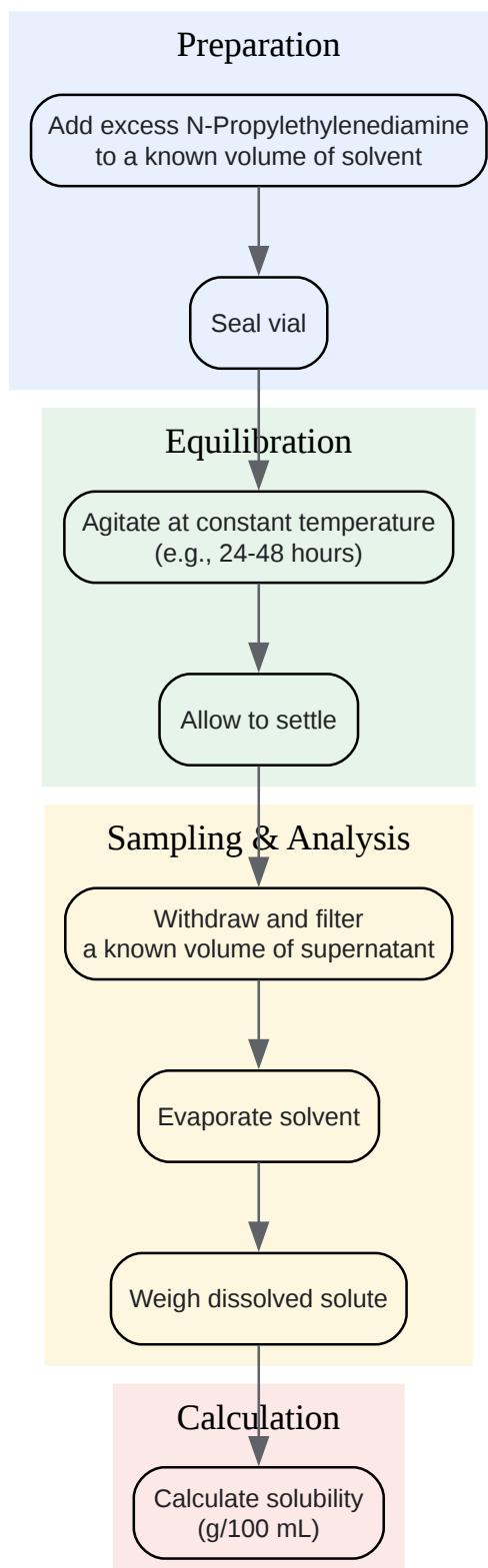
			protons of N- Propylethylenediamin e.
Hydrocarbons	Hexane, Heptane	Sparingly Soluble to Soluble	The solubility in nonpolar hydrocarbons is expected to be lower due to the polar nature of the amine groups. However, the alkyl chain will contribute to some degree of solubility.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of **N-Propylethylenediamine** in an organic solvent at a specific temperature. This method is designed to be self-validating by ensuring that equilibrium is reached.

Materials

- **N-Propylethylenediamine** ($\geq 97\%$ purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with PTFE-lined screw caps
- Constant temperature shaker or water bath
- Syringe filters (chemically compatible, e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes


- Glass evaporating dishes or pre-weighed vials

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **N-Propylethylenediamine** to a known volume (e.g., 10 mL) of the selected organic solvent in a vial. An excess is confirmed by the presence of an undissolved phase.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 12, 24, and 48 hours) to ensure the measured solubility is constant.
- Sample Collection and Preparation:
 - Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved **N-Propylethylenediamine** to settle.
 - Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette, ensuring no undissolved material is transferred.
 - Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.
- Solvent Evaporation and Mass Determination:
 - Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of **N-Propylethylenediamine**.

- Once the solvent is completely removed, reweigh the dish or vial to determine the mass of the dissolved **N-Propylethylenediamine**.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: Solubility (g/100 mL) = (mass of dissolved **N-Propylethylenediamine** / volume of supernatant collected) x 100

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [N-Propylethylenediamine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094181#n-propylethylenediamine-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com